ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE

Description

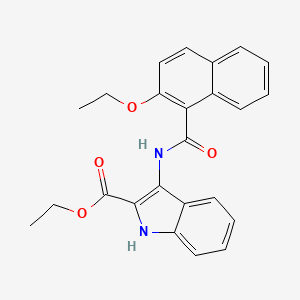

ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE is a synthetic indole derivative characterized by a naphthalene-based substituent at position 3 of the indole core. Its structure includes an ethoxy group attached to the naphthalene ring and an amide linkage bridging the naphthalene and indole moieties. The molecular formula is inferred to be C₂₄H₂₂N₂O₄, with a molecular weight of approximately 402.45 g/mol.

Properties

IUPAC Name |

ethyl 3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-3-29-19-14-13-15-9-5-6-10-16(15)20(19)23(27)26-21-17-11-7-8-12-18(17)25-22(21)24(28)30-4-2/h5-14,25H,3-4H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELAVIWJADWGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(NC4=CC=CC=C43)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Ethoxy-Naphthalene Moiety: The ethoxy-naphthalene group can be introduced via a nucleophilic substitution reaction, where an ethoxy-naphthalene derivative reacts with the indole core.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Differences

| Property | ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE | ETHYL 6-AMINO-2-PHENYL-1H-INDOLE-3-CARBOXYLATE |

|---|---|---|

| Molecular Formula | C₂₄H₂₂N₂O₄ (inferred) | C₁₇H₁₆N₂O₂ |

| Molecular Weight | ~402.45 g/mol | 280.33 g/mol |

| Substituent at Position 3 | 2-ethoxynaphthalene-1-amido | Amino group (-NH₂) |

| Substituent at Position 2/6 | Ethyl carboxylate at position 2 | Phenyl group at position 2; amino at position 6 |

| Key Functional Groups | Amide, ethoxy, carboxylate | Amino, carboxylate, phenyl |

Physicochemical Properties

- Lipophilicity: The naphthalene-amide group in the target compound enhances lipophilicity compared to the phenyl-amino substituent in ETHYL 6-AMINO-2-PHENYL-1H-INDOLE-3-CARBOXYLATE. This may reduce aqueous solubility but improve membrane permeability in biological systems.

- In contrast, the amino group in the analogous compound may confer basicity and nucleophilic reactivity .

Research Findings and Challenges

- Structural Analysis: While ETHYL 6-AMINO-2-PHENYL-1H-INDOLE-3-CARBOXYLATE has well-documented synthetic protocols , the target compound’s characterization (e.g., crystallography) may require advanced techniques such as SHELX-based refinement for resolving complex aromatic systems .

- Stability : The amide linkage in the target compound could improve thermal stability compared to the amine-containing analog, which may be prone to oxidation.

Biological Activity

Ethyl 3-(2-ethoxynaphthalene-1-amido)-1H-indole-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the indole and naphthalene moieties. Its structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄

- IUPAC Name : Ethyl 3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1H-indole-2-carboxylate

This compound is soluble in organic solvents and exhibits unique chemical reactivity due to the presence of both indole and naphthalene rings.

Anticancer Properties

Recent studies have indicated that this compound demonstrates significant anticancer activity. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity.

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment was well-tolerated, with no significant adverse effects reported.

Study 2: Anti-inflammatory Response in Animal Models

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked decrease in paw edema, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound, and how can intermediates be optimized?

Methodological Answer:

The synthesis of indole-carboxylate derivatives typically involves multi-step processes. For example, analogous compounds like ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate are synthesized via reactions starting with ethyl 2-oxindole-3-acetate, using sodium hydride and perfluorobromomethane under controlled conditions . Optimization of intermediates can be achieved by:

- Stepwise purification : Column chromatography or recrystallization to isolate intermediates.

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Temperature control : Avoiding side reactions (e.g., thermal decomposition) by maintaining low temperatures during sensitive steps.

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions (e.g., ethoxy and amido groups) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns for halogenated or sulfur-containing impurities .

- Elemental Analysis : Combustion analysis to validate empirical formula .

- HPLC-PDA/UV : For purity assessment, especially to detect trace impurities (e.g., naphthalen-1-ol derivatives) .

Advanced: How should researchers address contradictions in crystallographic data during structure refinement?

Methodological Answer:

Discrepancies in crystallographic data (e.g., bond lengths, angles) can arise due to disorder or twinning. Strategies include:

- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered regions and applying TWIN/BASF commands for twinned crystals .

- Cross-validation : Compare crystallographic data with computational models (e.g., density functional theory (DFT)-optimized geometries) to resolve ambiguities .

- Multi-method corroboration : Validate against NMR and MS data to ensure consistency .

Advanced: What computational approaches are effective for predicting the compound’s physicochemical properties and binding modes?

Methodological Answer:

- pKa prediction : Tools like MarvinSketch or ACD/Labs can estimate pKa values (e.g., predicted pKa = 6.71 for analogous compounds) .

- Molecular Dynamics (MD) simulations : Study solvation effects and conformational flexibility in biological environments .

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins, focusing on the indole core and ethoxynaphthalene amido group for binding affinity analysis .

Advanced: How can impurity profiling and control be systematically implemented during synthesis?

Methodological Answer:

- HPLC-MS impurity tracking : Identify byproducts (e.g., naphthalene-1-ol derivatives) using reverse-phase HPLC coupled with MS .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction pathways and minimize side-product formation.

- Acceptance criteria : Set thresholds for impurities (e.g., ≤0.15% for individual unspecified impurities) based on USP guidelines .

Advanced: What mechanistic insights are critical for optimizing reaction pathways involving the indole core?

Methodological Answer:

- Reaction kinetics : Study substituent effects on electrophilic substitution (e.g., ethoxy groups directing amidation at the naphthalene 1-position) .

- Protecting group strategies : Use sulfonamide or acetyl groups to prevent undesired reactivity at the indole NH position during synthesis .

- Catalytic optimization : Screen Pd or Cu catalysts for coupling reactions (e.g., amide bond formation) to improve yield .

Advanced: How should stability studies be designed to evaluate degradation under varying conditions?

Methodological Answer:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products .

- Stability-indicating assays : Use HPLC with photodiode array detection to quantify degradation (e.g., hydrolysis of the ester group).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace ethoxy with methoxy or trifluoromethoxy groups) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups (e.g., indole carbonyl for hydrogen bonding) .

- In vitro assays : Test against enzyme targets (e.g., kinases) to correlate substituent effects with IC50 values .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

- Solvent screening : Use high-throughput vapor diffusion (e.g., sitting-drop method) with polar/non-polar solvent mixtures.

- Additive screening : Introduce co-crystallants (e.g., divalent cations) to stabilize crystal packing .

- Cryoprotection : Optimize cryo-conditions (e.g., glycerol concentration) to prevent ice formation during data collection .

Advanced: How can researchers resolve discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- DFT-NMR correlation : Calculate chemical shifts using Gaussian or ORCA and compare with experimental NMR data to validate conformational models .

- Solvent effects : Account for solvent polarity in computational models (e.g., using the IEF-PCM method) to improve shift accuracy .

- Dynamic effects : Perform MD simulations to capture time-averaged conformations affecting NMR line shapes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.